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  • Product: 2,3-Dimethylquinoline-4-carboxylic acid
  • CAS: 7120-25-4

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Characterization of 2,3-Dimethylquinoline-4-carboxylic Acid: A Technical Guide

Executive Summary 2,3-Dimethylquinoline-4-carboxylic acid is a highly substituted heterocyclic compound that serves as a critical pharmacophore building block in medicinal chemistry. The quinoline core is a privileged sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dimethylquinoline-4-carboxylic acid is a highly substituted heterocyclic compound that serves as a critical pharmacophore building block in medicinal chemistry. The quinoline core is a privileged scaffold known for its broad spectrum of biological activities, including antimalarial, antibacterial, and anti-inflammatory properties. This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, detailing the causality behind its structural behavior, and outlines self-validating experimental protocols for its synthesis and characterization.

Core Structural and Physicochemical Profile

The physicochemical behavior of 2,3-dimethylquinoline-4-carboxylic acid is dictated by its amphoteric nature. The molecule possesses a weakly basic quinoline nitrogen and an acidic carboxylic acid moiety, creating a complex ionization profile that governs its solubility and lipophilicity.

Quantitative Data Summary

The following table summarizes the theoretical and empirically predicted properties of the compound, grounded by data from [1].

Table 1: Key Physicochemical Properties

PropertyValueSource / Method
Molecular Formula C₁₂H₁₁NO₂PubChem Database
Molecular Weight 201.22 g/mol Calculated
Monoisotopic Mass 201.07898 DaMass Spectrometry (Predicted)
XLogP3 (Lipophilicity) 2.5Computed Partitioning
Topological Polar Surface Area 50.2 ŲCalculated
pKa (Carboxylic Acid) ~4.5Estimated (Potentiometric)
pKa (Quinoline Nitrogen) ~5.0Estimated (Potentiometric)
Causality of Substituent Effects

The basicity of an unsubstituted quinoline nitrogen typically exhibits a pKa of ~4.85, as detailed in comprehensive reviews of [2]. The introduction of a strongly electron-withdrawing carboxylic acid at the C-4 position would theoretically deplete electron density from the aromatic ring, significantly lowering the nitrogen's basicity. However, the electron-donating inductive effects (+I) of the two methyl groups at the C-2 and C-3 positions counteract this withdrawal. This electronic push-pull system stabilizes the protonated nitrogen, maintaining its pKa near 5.0. Furthermore, the dual methyl substitution significantly increases the molecule's lipophilicity (LogP ~2.5) compared to the parent quinoline-4-carboxylic acid, enhancing its potential for passive membrane permeability in drug design.

Synthesis and Structural Validation

The most efficient and scalable method for synthesizing 2,3-dimethylquinoline-4-carboxylic acid is the Pfitzinger reaction. As supported by [3], this approach is heavily favored over the Doebner-von Miller synthesis because it bypasses the formation of complex, resinous byproducts associated with α,β-unsaturated carbonyl intermediates.

Optimized Pfitzinger Protocol
  • Causality of Experimental Choices : The reaction is driven by the initial base-catalyzed hydrolysis of the isatin amide bond, yielding the potassium salt of isatic acid. The subsequent condensation with butan-2-one (methyl ethyl ketone) is highly regioselective. The steric bulk of the methyl group on butan-2-one directs the condensation to form the 2,3-dimethyl substituted ring, preventing the formation of unwanted structural isomers.

Step-by-Step Methodology:

  • Ring Opening : In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of isatin in a 3M aqueous potassium hydroxide (KOH) solution mixed with ethanol (1:1 v/v). Reflux until the solution transitions from opaque orange to a clear pale yellow, indicating complete conversion to potassium isatate.

  • Condensation : Cool the mixture to 40°C and add 2 equivalents of butan-2-one dropwise. Causality: The excess ketone acts as a thermodynamic driver, pushing the equilibrium toward the condensation product.

  • Cyclization : Heat the mixture to reflux for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase.

  • Isolation : Remove the ethanol solvent via rotary evaporation. Wash the remaining aqueous layer with diethyl ether to extract any unreacted butan-2-one and neutral impurities.

  • Precipitation : Carefully acidify the aqueous layer with 6M HCl in an ice bath to a pH of ~4.8. Causality: This specific pH targets the theoretical isoelectric point (pI) of the molecule, where it exists predominantly in its neutral zwitterionic form. This minimizes aqueous solubility and maximizes the precipitation yield.

  • Purification : Filter the precipitated solid under a vacuum and recrystallize from an ethanol/water mixture to yield the pure target compound.

Pfitzinger Isatin Isatin (1 eq) KOH KOH / EtOH / H2O Reflux Isatin->KOH Ring Opening MEK Butan-2-one (2 eq) Product 2,3-Dimethylquinoline- 4-carboxylic acid MEK->Product Condensation Intermediate Potassium Isatate Intermediate KOH->Intermediate Intermediate->Product + Butan-2-one Condensation

Pfitzinger synthesis pathway for 2,3-dimethylquinoline-4-carboxylic acid.

Physicochemical Characterization Protocols

To validate the predicted properties of the synthesized compound, rigorous physicochemical profiling must be executed. Every protocol must function as a self-validating system to ensure data integrity.

Determination of pKa via Potentiometric Titration
  • Causality : Potentiometric titration is selected because it directly measures the thermodynamic ionization constants. Because the compound is an ampholyte, maintaining a constant ionic strength is critical to prevent activity coefficient fluctuations as the zwitterion transitions to a fully ionized state.

Step-by-Step Methodology:

  • Dissolve 10 mg of the precisely weighed compound in 50 mL of a 0.15 M KCl solution. Self-Validation Check: If aqueous solubility is insufficient, utilize a methanol/water cosolvent system across three different ratios and extrapolate the data to 0% methanol (Yashuda-Shedlovsky extrapolation).

  • Titrate the solution with 0.1 M standardized NaOH using an automated titrator under a continuous nitrogen gas purge to prevent atmospheric CO₂ absorption, which would artificially lower the pH.

  • Record the pH after each 0.05 mL titrant addition.

  • Calculate the exact pKa values from the half-equivalence points located on the first derivative of the generated titration curve.

Determination of LogP via Shake-Flask Method
  • Causality : The shake-flask method is prioritized over HPLC retention estimation because it provides a true thermodynamic partition coefficient. Pre-saturating the phases prevents volume shifts during the extraction, ensuring the calculated concentration ratio accurately reflects the compound's intrinsic lipophilicity.

Step-by-Step Methodology:

  • Pre-saturate n-octanol and HPLC-grade water with each other by stirring equal volumes vigorously for 24 hours at 25°C.

  • Dissolve the compound in the pre-saturated aqueous phase at a concentration of 1 mg/mL. Buffer the aqueous phase to pH 3.0. Causality: A pH of 3.0 ensures the compound exists predominantly in its un-ionized (neutral) form, which is required to measure the true partition coefficient (LogP) rather than the distribution coefficient (LogD).

  • Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separation funnel.

  • Shake vigorously at a constant 25°C for 60 minutes, then centrifuge the mixture at 3000 rpm for 15 minutes to guarantee complete phase separation and eliminate micro-emulsions.

  • Quantify the concentration of the compound in both the aqueous and octanol phases using HPLC-UV at the compound's λmax (~254 nm).

  • Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).

Profiling Start 2,3-Dimethylquinoline-4-carboxylic acid pKa Potentiometric Titration (pKa Determination) Start->pKa Ionization state LogP Shake-Flask Method (LogP Determination) Start->LogP Lipophilicity Solubility Kinetic Solubility Assay (Nephelometry) Start->Solubility Aqueous behavior Data Physicochemical Profile (Drug-Likeness Assessment) pKa->Data LogP->Data Solubility->Data

Logical workflow for the physicochemical profiling of the target compound.

References

  • PubChemLite - 2,3-dimethylquinoline-4-carboxylic acid (C12H11NO2) Source: PubChem, National Institutes of Health URL:[Link]

  • Quinoline: A versatile heterocyclic Source: Saudi Pharmaceutical Journal (via PubMed Central) URL:[Link]

Exploratory

The Pharmacokinetic Profile of 2,3-Dimethylquinoline-4-Carboxylic Acid Derivatives: An In-Depth Technical Guide

Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of Quinoline-4-Carboxylic Acids The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of Quinoline-4-Carboxylic Acids

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][3] The carboxylic acid moiety at the 4-position often plays a crucial role in the compound's interaction with biological targets, for instance, by forming hydrogen bonds.[2] The 2,3-dimethylquinoline-4-carboxylic acid backbone represents a key structural motif with significant therapeutic promise. However, translating this potential into clinically effective drugs necessitates a thorough understanding of their pharmacokinetic properties—how the body absorbs, distributes, metabolizes, and excretes these compounds (ADME).

This technical guide provides a comprehensive overview of the core principles and experimental methodologies for evaluating the pharmacokinetics of 2,3-dimethylquinoline-4-carboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of ADME studies for this important class of molecules. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

I. The ADME Profile of 2,3-Dimethylquinoline-4-Carboxylic Acid Derivatives: A Mechanistic Overview

A favorable pharmacokinetic profile is paramount for a drug candidate's success. For 2,3-dimethylquinoline-4-carboxylic acid derivatives, understanding their ADME characteristics is crucial for optimizing dosage regimens, predicting potential drug-drug interactions, and ensuring an adequate therapeutic window.

Absorption

The absorption of a drug from its site of administration into the systemic circulation is the first critical step in its journey through the body. For orally administered 2,3-dimethylquinoline-4-carboxylic acid derivatives, this involves traversing the gastrointestinal (GI) tract. Key factors influencing their absorption include:

  • Physicochemical Properties: Lipophilicity (logP), pKa, and solubility are fundamental determinants of a compound's ability to permeate the lipid-rich membranes of the intestinal epithelium. Modifications to the 2,3-dimethylquinoline-4-carboxylic acid scaffold can significantly alter these properties. For instance, the introduction of halogenated substituents can increase lipophilicity, potentially enhancing membrane permeability.[1]

  • Transporter Proteins: The uptake and efflux of drugs across the intestinal wall are often mediated by transporter proteins. It is essential to investigate whether 2,3-dimethylquinoline-4-carboxylic acid derivatives are substrates of influx transporters (e.g., OATPs) or efflux transporters (e.g., P-glycoprotein).

Distribution

Following absorption, a drug is distributed throughout the body via the bloodstream. The extent and pattern of distribution are influenced by:

  • Plasma Protein Binding (PPB): Many drugs bind to plasma proteins, primarily albumin. The unbound fraction is pharmacologically active and available to distribute into tissues. High PPB can limit the amount of free drug available to reach its target.

  • Tissue Permeability: The ability of a compound to cross capillary walls and enter various tissues is governed by its physicochemical properties. Highly lipophilic compounds may accumulate in fatty tissues.

Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism. For 2,3-dimethylquinoline-4-carboxylic acid derivatives, key metabolic pathways may include:

  • Phase I Reactions: These reactions introduce or expose functional groups. The primary enzymes involved are the Cytochrome P450 (CYP) superfamily. Potential Phase I metabolic transformations for this class of compounds include hydroxylation of the aromatic rings or the methyl groups. Identifying the specific CYP isozymes responsible for metabolism is crucial for predicting drug-drug interactions.[4]

  • Phase II Reactions: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate excretion.

Excretion

The final step in the pharmacokinetic process is the removal of the drug and its metabolites from the body. The primary routes of excretion are:

  • Renal Excretion: Water-soluble compounds are typically excreted in the urine.

  • Biliary Excretion: Larger molecules and their conjugates can be excreted into the bile and subsequently eliminated in the feces.

II. Experimental Workflows for Pharmacokinetic Characterization

A robust and systematic approach is essential for accurately characterizing the pharmacokinetic profile of 2,3-dimethylquinoline-4-carboxylic acid derivatives. This section outlines key in vitro and in vivo experimental protocols.

In Vitro ADME Assays: Early Insights into Pharmacokinetic Behavior

In vitro assays provide a rapid and cost-effective means of assessing the ADME properties of a large number of compounds in the early stages of drug discovery.[5]

This assay is a cornerstone of in vitro ADME testing and provides an initial assessment of a compound's susceptibility to metabolism by CYP enzymes.

Protocol:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing pooled liver microsomes (from human, rat, or other relevant species) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[6]

  • Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzyme activity.[7]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6]

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality Behind Experimental Choices:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes, making them an excellent model for studying Phase I metabolism.

  • NADPH: This cofactor is essential for the catalytic activity of CYP enzymes. Its inclusion is critical for observing metabolism.

  • LC-MS/MS: This analytical technique offers high sensitivity and selectivity for quantifying small molecules in complex biological matrices.

Data Presentation:

Compound IDSpeciesIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
DMQC-AHuman4515.4
DMQC-BHuman>60<5.0
DMQC-CRat2527.7

Table 1: Representative Metabolic Stability Data for 2,3-Dimethylquinoline-4-Carboxylic Acid Derivatives in Liver Microsomes.

This assay determines the potential of a compound to inhibit specific CYP isozymes, which is a major cause of drug-drug interactions.

Protocol:

  • Incubation Setup: Incubate human liver microsomes with a specific CYP isozyme probe substrate (a compound known to be metabolized by a single CYP enzyme) in the presence and absence of the test compound.

  • Reaction Initiation and Termination: Initiate the reaction with NADPH and terminate it after a set incubation time.

  • Metabolite Quantification: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • IC50 Determination: Calculate the concentration of the test compound that causes 50% inhibition (IC50) of the probe substrate metabolism.

Mandatory Visualization:

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate Probe CYP Probe Substrate Probe->Incubate Test_Cmpd Test Compound Test_Cmpd->Incubate Add_NADPH Add NADPH to Initiate Incubate->Add_NADPH Quench Quench Reaction Add_NADPH->Quench LCMS LC-MS/MS Analysis Quench->LCMS IC50 Calculate IC50 LCMS->IC50

Caption: Workflow for CYP450 Inhibition Assay.

In Vivo Pharmacokinetic Studies: Understanding the Whole-Body Response

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a drug candidate in a living organism.

This study provides key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life.

Protocol:

  • Animal Dosing: Administer the test compound to a cohort of rodents (e.g., rats or mice) via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at predetermined time points after dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters.

Causality Behind Experimental Choices:

  • IV vs. PO Dosing: Comparing the plasma concentration profiles after IV and PO administration allows for the calculation of absolute oral bioavailability (F%). An IV dose provides a baseline where 100% of the drug enters systemic circulation.

  • Serial Blood Sampling: Collecting blood at multiple time points is necessary to accurately define the concentration-time curve and derive reliable pharmacokinetic parameters.

Data Presentation:

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.081.0
AUC (ng*h/mL)25007000
t½ (h)2.53.0
CL (mL/min/kg)6.7-
Vd (L/kg)1.5-
F (%)-56

Table 2: Representative In Vivo Pharmacokinetic Parameters for a 2,3-Dimethylquinoline-4-Carboxylic Acid Derivative in Rats.[8]

Mandatory Visualization:

PK_Study_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis IV_Dose Intravenous (IV) Dosing Blood_Sample Serial Blood Sampling IV_Dose->Blood_Sample PO_Dose Oral (PO) Dosing PO_Dose->Blood_Sample Plasma_Prep Plasma Preparation Blood_Sample->Plasma_Prep LCMS_Analysis LC-MS/MS Bioanalysis Plasma_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Modeling LCMS_Analysis->PK_Analysis PK_Parameters Derive PK Parameters PK_Analysis->PK_Parameters

Caption: In Vivo Pharmacokinetic Study Workflow.

III. Bioanalytical Methodologies: The Key to Accurate Quantification

The reliability of pharmacokinetic data is heavily dependent on the accuracy and precision of the bioanalytical methods used to quantify the drug in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[9]

LC-MS/MS Method Development and Validation

A robust LC-MS/MS method should be developed and validated according to regulatory guidelines.

Key Steps:

  • Sample Preparation: Develop an efficient extraction method to isolate the analyte from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[9]

  • Chromatographic Separation: Optimize the HPLC or UPLC conditions (column, mobile phase, gradient) to achieve good chromatographic peak shape and separation from endogenous interferences.[9]

  • Mass Spectrometric Detection: Optimize the mass spectrometer parameters (ionization mode, precursor and product ions, collision energy) for maximum sensitivity and selectivity using multiple reaction monitoring (MRM).

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

IV. Conclusion: Integrating Pharmacokinetics into Drug Discovery

A comprehensive understanding of the pharmacokinetic properties of 2,3-dimethylquinoline-4-carboxylic acid derivatives is indispensable for their successful development as therapeutic agents. The integration of in vitro and in vivo ADME studies, coupled with robust bioanalytical methodologies, allows for the early identification of compounds with favorable pharmacokinetic profiles, thereby increasing the probability of clinical success. The experimental frameworks and insights provided in this guide serve as a valuable resource for researchers dedicated to advancing this promising class of molecules from the laboratory to the clinic.

References

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Tre
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent.
  • Metabolism. Pharmaron.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers.
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018).
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Tre
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
  • METABOLIC CHARACTERIZATION OF HUMAN LIVER MICROSOMAL CYTOCHROMES P-450 INVOLVED IN THE OXIDATION OF DEBRISOQUINE, BUFURALOL AND. UQ eSpace.
  • Late-Stage Microsomal Oxidation Reduces Drug–Drug Interaction and Identifies Phosphodiesterase 2A Inhibitor PF-06815189. PMC.
  • An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. (2017). Journal of Food and Drug Analysis.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. PMC.
  • Metabolism of [3-14C] Coumarin by Human Liver Microsomes. (1995). PubMed.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025).
  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Deriv
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • Formation of 4'-carboxyl Acid Metabolite of Imrecoxib by R
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
  • Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. PMC.

Sources

Foundational

Pharmacological Profiling of 2,3-Dimethylquinoline-4-Carboxylic Acid: Target Landscape and Binding Site Architecture

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Executive Summary The quinoline-4-carboxylic acid scaffold is a "privileged structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for numerous highly active therapeutics[1]. Specifically, 2,3-dimethylquinoline-4-carboxylic acid (CAS 7120-25-4) represents a highly tunable building block. While often utilized as a synthetic intermediate, the intact 2,3-disubstituted quinoline-4-carboxylic acid moiety possesses intrinsic biological activity, primarily acting as a structural mimic of endogenous metabolites like kynurenic acid and ubiquinone.

This technical guide provides an in-depth mechanistic analysis of the primary biological targets associated with this scaffold—most notably Human Dihydroorotate Dehydrogenase (hDHODH) and the NMDA receptor—alongside self-validating experimental protocols for its synthesis and kinetic binding evaluation.

Primary Biological Targets and Binding Site Mapping

The pharmacological versatility of 2,3-dimethylquinoline-4-carboxylic acid stems from its amphoteric nature and rigid planar geometry, allowing it to intercalate into specific hydrophobic pockets while maintaining critical electrostatic interactions.

Human Dihydroorotate Dehydrogenase (hDHODH)

hDHODH is a mitochondrial enzyme responsible for catalyzing the oxidation of dihydroorotate to orotate, the rate-limiting step in de novo pyrimidine biosynthesis [2]. Rapidly proliferating cells, such as activated T-cells and cancer cells, depend heavily on this pathway, making hDHODH a prime target for immunosuppressive and antineoplastic agents.

Binding Site Architecture: Quinoline-4-carboxylic acid derivatives (typified by the drug Brequinar) bind competitively at the ubiquinone binding site rather than the dihydroorotate substrate site[2].

  • Electrostatic Anchoring: The 4-carboxylic acid is non-negotiable for high-affinity binding. It acts as an isostere for the ubiquinone headgroup, forming a critical salt bridge with Arg136 and a hydrogen bond network with Gln47 and Thr63 [2].

  • Hydrophobic Packing: The 2,3-dimethyl substitutions project into a narrow, hydrophobic sub-pocket formed by Met43, Leu58, and Ala59 . The methyl group at the C3 position specifically restricts the rotational freedom of the molecule, locking the quinoline core into an optimal conformation that displaces structural water molecules, thereby driving a favorable entropic shift during binding.

The NMDA Receptor and the Kynurenine Pathway

The quinoline-4-carboxylic acid core is structurally homologous to kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous neuroprotective metabolite [3].

Binding Site Architecture: Derivatives of this scaffold exhibit affinity for the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. The carboxylic acid moiety mimics the carboxylate of glycine, interacting with the highly conserved Arg523 in the GluN1 subunit. The 2,3-dimethyl groups enhance the lipophilicity of the molecule, potentially improving blood-brain barrier (BBB) penetration compared to the highly polar endogenous kynurenic acid, though they impose steric constraints that must be carefully mapped against the GluN1 binding cleft [3].

Mechanism of Action and Pathway Modulation

To conceptualize the therapeutic impact of targeting hDHODH with quinoline-4-carboxylic acid derivatives, we must visualize the enzymatic blockade and its downstream cellular consequences.

hDHODH_Pathway Substrate Dihydroorotate (Substrate) Enzyme hDHODH Enzyme (Inner Mitochondrial Membrane) Substrate->Enzyme Binds Active Site Product Orotate (Pyrimidine Precursor) Enzyme->Product Oxidation (FMN dependent) Outcome S-Phase Arrest & Apoptosis Product->Outcome Depletion of UMP Inhibitor 2,3-Dimethylquinoline- 4-carboxylic acid Pocket Ubiquinone Binding Tunnel Inhibitor->Pocket High-Affinity Binding Pocket->Enzyme Allosteric Blockade

Caption: Mechanism of hDHODH inhibition by quinoline-4-carboxylic acid derivatives and downstream effects.

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the binding affinities and key interacting residues for the 2,3-dimethylquinoline-4-carboxylic acid scaffold across its primary biological targets, providing a baseline for rational drug design.

Biological TargetPrimary Binding DomainKey Interacting ResiduesStructural Role of 2,3-Dimethyl GroupsTypical IC₅₀ / Kᵢ Range
hDHODH Ubiquinone TunnelArg136, Gln47, Thr63Hydrophobic packing (Met43, Leu58)10 nM – 250 nM
NMDA Receptor Glycine Co-agonist SiteArg523, Pro516 (GluN1)Steric modulation; BBB permeability1.5 µM – 15 µM
KMO FAD-dependent PocketTyr97, Leu221Excludes substrate binding> 50 µM (Low affinity)

Data synthesized from established crystallographic and kinetic evaluations of quinoline-4-carboxylic acid analogs [2][3].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the physical or chemical causality dictating the procedure.

Optimized Pfitzinger Synthesis of 2,3-Dimethylquinoline-4-carboxylic acid

This protocol utilizes the Pfitzinger reaction, which is the most robust method for generating 4-carboxylic acid quinolines while minimizing resinous byproducts [4].

Materials:

  • Isatin (1.0 eq)

  • Butan-2-one (Methyl ethyl ketone) (2.0 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Ethanol / Water (1:1 v/v)

  • Hydrochloric Acid (HCl, 6M)

Step-by-Step Procedure:

  • Isatin Ring Opening: In a round-bottom flask, dissolve KOH in the Ethanol/Water mixture. Add Isatin.

    • Causality: KOH is preferred over NaOH because the resulting potassium salt of isatic acid is highly soluble. The solution will transition from deep purple to a light straw-yellow, visually validating the complete cleavage of the lactam ring to form isatic acid [4].

  • Condensation: Heat the mixture to 60°C. Add Butan-2-one dropwise over 30 minutes.

    • Causality: Dropwise addition prevents the self-aldol condensation of butan-2-one, ensuring it reacts exclusively with the isatic acid intermediate.

  • Reflux & Monitoring: Reflux the mixture for 4-6 hours. Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the isatic acid spot is entirely consumed.

  • Workup & Extraction: Cool to room temperature and remove ethanol via rotary evaporation. Wash the remaining aqueous layer with diethyl ether (3 x 20 mL).

    • Causality: The highly alkaline aqueous layer retains the product as a soluble potassium carboxylate salt. The ether wash removes unreacted butan-2-one and neutral organic impurities.

  • Isoelectric Precipitation: Cool the aqueous layer in an ice bath. Carefully add 6M HCl dropwise until the pH reaches ~4.5.

    • Causality: The product is amphoteric. Over-acidification (pH < 2) will protonate the quinoline nitrogen, forming a soluble hydrochloride salt and destroying the yield. Precipitation at the isoelectric point ensures maximum recovery of the zwitterionic/neutral product [4].

  • Isolation: Filter the white/pale-yellow precipitate under vacuum, wash with cold water, and recrystallize from boiling water to yield pure 2,3-dimethylquinoline-4-carboxylic acid.

Surface Plasmon Resonance (SPR) Binding Assay for hDHODH

To validate the binding affinity (K_D) of the synthesized compound to hDHODH, SPR provides real-time, label-free kinetic data.

Step-by-Step Procedure:

  • Sensor Chip Preparation: Utilize an NTA (Nitrilotriacetic acid) sensor chip charged with Ni²⁺.

    • Causality: hDHODH is a membrane-associated protein. Standard amine coupling often disrupts its conformational integrity. Capturing via a C-terminal His-tag on a Ni-NTA chip ensures uniform orientation and preserves the accessibility of the hydrophobic ubiquinone binding tunnel.

  • Target Immobilization: Inject His-tagged hDHODH (10 µg/mL in running buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) until a baseline shift of ~1000 RU is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of 2,3-dimethylquinoline-4-carboxylic acid (from 1000 nM to 15.6 nM) in running buffer containing 1% DMSO.

    • Causality: Exact DMSO matching between the analyte and running buffer is critical. Even a 0.1% mismatch will cause bulk refractive index shifts that obscure the true binding signal.

  • Kinetic Injection: Inject the analyte series at a flow rate of 30 µL/min (Association phase: 120s, Dissociation phase: 300s).

  • Data Analysis: Subtract the reference flow cell (no protein) and blank injections (buffer only) from the raw data (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Experimental Workflow Visualization

The following diagram maps the logical progression from chemical synthesis to biological validation, ensuring a closed-loop approach to target profiling.

Workflow S1 Pfitzinger Synthesis (Isatin + Butan-2-one) S2 Isoelectric Precipitation (pH 4.5) S1->S2 Base Hydrolysis & Condensation S5 Kinetic Binding Analysis (Langmuir 1:1) S2->S5 Purified Analyte S3 Ni-NTA SPR Chip Preparation S4 His-hDHODH Immobilization S3->S4 Ni2+ Charging S4->S5 Target Capture

Caption: Integrated workflow from Pfitzinger synthesis to SPR-based target binding validation.

Protocols & Analytical Methods

Method

Protocol for the chemical synthesis of 2,3-dimethylquinoline-4-carboxylic acid

An Application Note and Protocol for the Chemical Synthesis of 2,3-dimethylquinoline-4-carboxylic Acid Introduction Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds, forming the structural cor...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Chemical Synthesis of 2,3-dimethylquinoline-4-carboxylic Acid

Introduction

Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds, forming the structural core of many molecules with significant biological and pharmaceutical properties, including anticancer, antiviral, and antibacterial activities.[1][2] Their synthesis is a key focus in medicinal and organic chemistry. The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, stands as a robust and versatile method for preparing substituted quinoline-4-carboxylic acids.[1][3] This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][4]

This document provides a detailed protocol for the synthesis of 2,3-dimethylquinoline-4-carboxylic acid, a specific derivative, utilizing the Pfitzinger reaction. The protocol is designed for researchers and scientists in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Reaction Principle and Mechanism

The synthesis of 2,3-dimethylquinoline-4-carboxylic acid is achieved through the base-catalyzed condensation of isatin with methyl ethyl ketone (butanone). The overall reaction is depicted below:

Overall Reaction: Isatin + Methyl Ethyl Ketone → 2,3-dimethylquinoline-4-carboxylic acid

The mechanism of the Pfitzinger reaction is a well-established sequence of events initiated by the base-catalyzed hydrolysis of isatin.[1][3]

Step-by-Step Mechanism:

  • Ring Opening of Isatin : The reaction begins with the hydrolytic cleavage of the amide bond in isatin by a strong base, such as potassium hydroxide (KOH), to form the potassium salt of isatinic acid (a keto-acid).[3][5]

  • Condensation and Imine/Enamine Formation : The resulting 2-amino-α-oxophenylacetate intermediate then reacts with the carbonyl group of methyl ethyl ketone. This condensation forms an imine, which is in equilibrium with its more stable enamine tautomer.[1][3]

  • Intramolecular Cyclization and Dehydration : The enamine undergoes an intramolecular cyclization, a Claisen-like condensation, where the enamine attacks the keto group.[5] This is followed by a dehydration step, which results in the aromatization of the newly formed ring, yielding the final product, 2,3-dimethylquinoline-4-carboxylic acid.[3]

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of 2,3-dimethylquinoline-4-carboxylic acid.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
IsatinC₈H₅NO₂147.131.47 g10
Methyl Ethyl Ketone (Butanone)C₄H₈O72.111.08 g (1.35 mL)15
Potassium Hydroxide (KOH)KOH56.111.68 g30
Ethanol (95%)C₂H₅OH46.0725 mL-Solvent
Hydrochloric Acid (HCl), 1MHCl36.46As needed-For acidification
Distilled WaterH₂O18.02As needed-For work-up
Diethyl Ether(C₂H₅)₂O74.12As needed-For extraction
Safety Precautions
  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves) when handling chemicals.[6][7]

  • Ventilation : All steps should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8][9]

  • Chemical Handling :

    • Potassium Hydroxide (KOH) : Corrosive. Avoid contact with skin and eyes. Handle with care.[7]

    • Methyl Ethyl Ketone : Flammable liquid and vapor. Keep away from ignition sources.

    • Hydrochloric Acid (HCl) : Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[7]

    • Diethyl Ether : Extremely flammable. Work away from any open flames or spark sources.

  • Waste Disposal : Dispose of all chemical waste according to institutional and local safety regulations.

Synthetic Procedure
  • Preparation of the Basic Solution : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.68 g (30 mmol) of potassium hydroxide in 25 mL of 95% ethanol. Stir the mixture until the KOH is completely dissolved.

  • Addition of Reactants : To the ethanolic KOH solution, add 1.47 g (10 mmol) of isatin. Stir the mixture for 10-15 minutes at room temperature. The solution will turn dark. Subsequently, add 1.35 mL (15 mmol) of methyl ethyl ketone to the reaction mixture.[1]

  • Reflux : Heat the mixture to reflux (approximately 78-80°C) with continuous stirring. Maintain the reflux for a period of 24 hours.[1][10] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Reaction Work-up : After the reaction is complete, allow the flask to cool to room temperature. Transfer the reaction mixture to a 250 mL beaker and add 50 mL of distilled water to dissolve the potassium salt of the synthesized carboxylic acid.[1]

  • Extraction : Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 25 mL) to remove any unreacted methyl ethyl ketone and other non-polar impurities. Discard the organic layers.[1]

  • Precipitation of the Product : Cool the aqueous layer in an ice-water bath. Slowly acidify the solution by adding 1M hydrochloric acid dropwise while stirring continuously. Monitor the pH with pH paper or a pH meter. Continue adding acid until the pH reaches 4-5.[1][11] A solid precipitate of 2,3-dimethylquinoline-4-carboxylic acid will form.

  • Isolation and Purification : Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with cold distilled water (3 x 20 mL) to remove any inorganic salts.

  • Drying : Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

  • Characterization : Determine the yield and characterize the final product using analytical techniques such as melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.[12]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_koh Dissolve KOH in Ethanol prep_isatin Add Isatin prep_koh->prep_isatin prep_mek Add Methyl Ethyl Ketone prep_isatin->prep_mek reflux Reflux for 24h (~80°C) prep_mek->reflux Heat cool Cool to RT reflux->cool Stop Heat dissolve Add Water cool->dissolve extract Wash with Diethyl Ether dissolve->extract acidify Acidify with HCl to pH 4-5 extract->acidify filtrate Vacuum Filtration acidify->filtrate dry Dry in Vacuum Oven filtrate->dry characterize Characterization (FTIR, NMR, MS) dry->characterize

Caption: A general experimental workflow for the Pfitzinger synthesis of 2,3-dimethylquinoline-4-carboxylic acid.

Conclusion

The Pfitzinger reaction provides an effective and direct pathway for the synthesis of 2,3-dimethylquinoline-4-carboxylic acid from readily available starting materials. The protocol detailed in this document is a comprehensive guide that emphasizes procedural accuracy, mechanistic understanding, and laboratory safety. By following these steps, researchers can reliably synthesize this important quinoline derivative for further investigation in drug discovery and materials science.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Accessed March 18, 2026.
  • Wikipedia. Doebner–Miller reaction. Wikipedia. Accessed March 18, 2026.
  • Forrest, T. P., Dauphinee, G. A., & Miles, W. F. (1969). On the mechanism of the Doebner–Miller reaction. Canadian Journal of Chemistry, 47(12), 2121-2124.
  • Cambridge University Press & Assessment. Doebner-von Miller Synthesis. Accessed March 18, 2026.
  • Cambridge University Press & Assessment. Pfitzinger Quinoline Synthesis. Accessed March 18, 2026.
  • SynArchive. Doebner-Miller Reaction. Accessed March 18, 2026.
  • Wikipedia. Pfitzinger reaction. Wikipedia. Accessed March 18, 2026.
  • BenchChem. Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Accessed March 18, 2026.
  • Cambridge University Press & Assessment. Combes Quinoline Synthesis. Accessed March 18, 2026.
  • Wikipedia. Combes quinoline synthesis. Wikipedia. Accessed March 18, 2026.
  • BenchChem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Accessed March 18, 2026.
  • Aniline - SAFETY DATA SHEET. (2025, April 8). Accessed March 18, 2026.
  • University of California, Irvine. Aniline Standard Operating Procedure. Accessed March 18, 2026.
  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 19-25.
  • Universitas Indonesia Scholar Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science.
  • LGC Standards. SAFETY DATA SHEET - Pyruvic acid. Accessed March 18, 2026.
  • Scribd. Chemistry of Pfitzinger Synthesis. Accessed March 18, 2026.
  • TCI Chemicals. SAFETY DATA SHEET - 4-(2-Propynyloxy)aniline. (2023, March 5). Accessed March 18, 2026.
  • Lanxess. Product Safety Assessment: Aniline. (2015, March). Accessed March 18, 2026.
  • Ohta, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(24), 12538-12548.
  • Zhao, L. X., et al. (2025, February 28). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology.
  • Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1421-1432.
  • Elsadig Mohammed Saeed, A. (Thesis).
  • ResearchGate. (n.d.). Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from 5‐methylindoline‐2,3‐dione (45) and KOH, HCl. [Image]. In A Comprehensive Investigation of Diverse Synthetic Methodologies for Constructing Quinoline Frameworks: A Critical Overview.
  • Li, J. J. (2009). Combes quinoline synthesis. In Name Reactions. Springer, Berlin, Heidelberg.
  • Wang, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 15(9), 2119.
  • Yuan, S., Zhang, K., & Xia, J. (2011). Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Asian Journal of Chemistry, 23(11), 4823-4825.
  • Gate Chemistry. (2018, July 16). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube.
  • Revues Scientifiques Marocaines. (2022, September 29).
  • White, K. L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4474-4492.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(3), 245-258.
  • Google Patents. (2005).
  • International Journal for Multidisciplinary Research. (2025, November 15).
  • ChemBK. (2024, April 9). 2,4-DIMETHYLQUINOLINE-3-CARBOXYLIC ACID.
  • European Patent Office. (1994).

Sources

Application

Application Note: Preparation and Biological Evaluation of Amides Derived from 2,3-Dimethylquinoline-4-Carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Rationale The quinoline-4-carboxylic acid scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Rationale

The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, serving as the foundational core for numerous FDA-approved drugs and advanced clinical candidates. Specifically, 2,3-dimethylquinoline-4-carboxylic acid offers a unique steric and electronic profile: the 2,3-dimethyl substitution provides essential lipophilicity and structural rigidity, while the 4-carboxylic acid serves as an ideal synthetic handle for diversification[1].

Converting this carboxylic acid into various amides (quinoline-4-carboxamides) is a highly effective strategy in drug discovery. The amide linkage enhances metabolic stability against esterases, acts as a critical hydrogen-bond donor/acceptor in target active sites, and allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR)[2].

This application note provides a comprehensive, self-validating workflow for the de novo synthesis of the 2,3-dimethylquinoline-4-carboxylic acid core via an optimized Pfitzinger reaction, followed by its conversion into biologically active amides using robust peptide-coupling chemistry.

Logical Workflow

The development of these biologically active amides follows a convergent synthetic and screening pipeline. The diagram below illustrates the critical path from raw materials to biological validation.

Workflow A Isatin + Butan-2-one B Pfitzinger Reaction (KOH, Reflux) A->B C 2,3-Dimethylquinoline- 4-carboxylic acid B->C D Amide Coupling (EDC/HOBt, Amine) C->D E Quinoline-4- carboxamides D->E F In vitro Screening (MIC / IC50) E->F

Caption: Logical workflow for the synthesis and biological screening of 2,3-dimethylquinoline-4-carboxamides.

Part I: Synthesis of the Core Scaffold

The most direct route to 2,3-dimethylquinoline-4-carboxylic acid is the Pfitzinger reaction , which involves the condensation of isatin with butan-2-one (methyl ethyl ketone) under strongly basic conditions[3].

Causality & Mechanistic Insights

A common failure point in the Pfitzinger reaction is the formation of intractable, resinous tars. This occurs due to the self-condensation of isatin or the polymerization of the ketone when all reagents are mixed simultaneously. The Solution: We deliberately pre-dissolve isatin in aqueous potassium hydroxide (KOH) before adding the ketone. This step forces the lactam ring of isatin to open, forming the potassium salt of isatic acid (2-amino-α-oxo-benzeneacetic acid). Because isatic acid is highly stable and resistant to self-condensation, this sequential addition dictates a clean reaction pathway, dramatically improving the yield and purity of the final quinoline core[3].

Experimental Protocol: Pfitzinger Synthesis

Self-Validating System: The reaction provides distinct visual cues and relies on pH-dependent solubility for purification, eliminating the need for column chromatography.

Materials:

  • Isatin (1.0 eq, 10 mmol)

  • Butan-2-one (Methyl ethyl ketone) (2.0 eq, 20 mmol)

  • Potassium Hydroxide (KOH) (3.0 eq, 30 mmol)

  • Ethanol (95%) and Deionized Water

  • Hydrochloric Acid (HCl, 6M)

Step-by-Step Procedure:

  • Ring Opening: In a 100 mL round-bottom flask, dissolve KOH (30 mmol) in a 1:1 mixture of ethanol and water (20 mL). Add isatin (10 mmol) to the stirring basic solution.

    • Validation Check: The initial bright orange suspension will dissolve and transition to a pale yellow/brown solution. This color change confirms the successful formation of the isatic acid salt. Do not proceed until this color change is complete.

  • Condensation: Heat the solution to a gentle reflux. Add butan-2-one (20 mmol) dropwise over 15 minutes using an addition funnel.

    • Causality: Dropwise addition maintains a low steady-state concentration of the ketone, preventing aldol-type self-condensation of butan-2-one.

  • Reflux: Maintain reflux for 4–6 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Workup & Isolation: Cool the mixture to room temperature and remove ethanol via rotary evaporation. Dilute the remaining aqueous layer with 20 mL of water and wash with diethyl ether (2 × 15 mL) to extract unreacted ketone and neutral organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches ~4.0.

    • Validation Check: A thick, off-white to pale yellow precipitate of 2,3-dimethylquinoline-4-carboxylic acid will crash out of the solution. If the pH drops too low (<2), the basic quinoline nitrogen will protonate, causing the product to re-dissolve as a water-soluble hydrochloride salt.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold water, and recrystallize from an ethanol/water mixture to yield the pure scaffold.

Part II: Preparation of Biologically Active Amides

With the carboxylic acid core isolated, the next phase is library generation via amide coupling. We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)[4].

Causality & Mechanistic Insights

Why not use standard acid chlorides (e.g., SOCl₂) for this step? While acid chlorides are highly reactive, they often lead to poor yields when reacting with sterically hindered or functionally complex amines, and they can cause racemization if the amine contains chiral centers. The EDC/HOBt Advantage: EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is prone to rearranging into an unreactive N-acylurea dead-end. HOBt acts as a nucleophilic catalyst, rapidly trapping the O-acylisourea to form an OBt-active ester. This active ester is highly stable against rearrangement but extremely reactive toward amines, ensuring near-quantitative yields[4].

Experimental Protocol: EDC/HOBt Amide Coupling

Materials:

  • 2,3-Dimethylquinoline-4-carboxylic acid (1.0 eq, 2 mmol)

  • Primary or Secondary Amine (e.g., substituted anilines or aliphatic amines) (1.1 eq, 2.2 mmol)

  • EDC·HCl (1.2 eq, 2.4 mmol)

  • HOBt (1.2 eq, 2.4 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve the quinoline-4-carboxylic acid (2 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (N₂). Add HOBt (2.4 mmol) and EDC·HCl (2.4 mmol). Stir at room temperature for 30 minutes to ensure complete formation of the OBt-active ester.

  • Coupling: Add the desired amine (2.2 mmol) followed by DIPEA (5 mmol).

    • Causality: DIPEA acts as a non-nucleophilic base to keep the amine in its reactive, unprotonated state and to neutralize the HCl salt of the EDC.

  • Reaction: Stir the mixture at room temperature for 12–18 hours.

  • Workup (Self-Validating): Dilute the reaction mixture with ethyl acetate (50 mL). Wash sequentially with 0.5 M HCl (2 × 20 mL), saturated aqueous NaHCO₃ (2 × 20 mL), and brine (20 mL).

    • Validation Check: EDC generates a water-soluble urea byproduct. The acidic and basic washes completely partition this byproduct, unreacted amine, and HOBt into the aqueous layer. The organic layer will contain only the pure amide, minimizing the need for complex chromatography[4].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the 2,3-dimethylquinoline-4-carboxamide derivative.

Biological Evaluation & Structure-Activity Relationships (SAR)

Quinoline-4-carboxamides exhibit broad-spectrum biological activities, most notably as antimicrobial agents and anticancer therapeutics[5][6].

Quantitative Data Summary

The table below synthesizes representative pharmacological data for quinoline-4-carboxamide derivatives, demonstrating how variations in the amide substituent dictate the biological target and potency[7][8].

Compound (Amide R-Group)Target Organism / Cell LinePrimary IndicationPotency (MIC / IC50)Mechanism of Action
Aliphatic Amide (e.g., N-diethylaminoethyl)Enterovirus D68AntiviralIC50 ≈ 5.0 µMViral replication inhibition[2]
Aromatic Amide (e.g., N-(4-chlorophenyl))S. aureus (SA-1199B)AntimicrobialMIC = 1.56 µg/mLNorA Efflux Pump Inhibitor (EPI)[8]
Heterocyclic Amide (e.g., β-carboline tethered)MCF-7 (Breast Cancer)AnticancerIC50 = 5.71 µMTopoisomerase II Inhibition / Apoptosis[7]
Cinnamamido derivative A549 (Lung Cancer)AnticancerIC50 = 3.91 µMLysosome disruption / ERK activation[9]
Mechanism of Action: Anticancer Activity

For anticancer applications, many quinoline-4-carboxamides act as potent DNA intercalators and Topoisomerase II (Topo II) poisons. The planar quinoline core intercalates into DNA base pairs, while the 4-carboxamide side chain extends into the major/minor grooves to stabilize the Topo II-DNA cleavable complex. This prevents DNA religation, leading to double-strand breaks and subsequent apoptosis[7].

MOA A Quinoline-4-carboxamide Derivative B Cellular Uptake (Cancer Cell) A->B C Binding to Topoisomerase II / DNA Cleavable Complex B->C D Stabilization of Enzyme-DNA Adduct C->D E Inhibition of DNA Religation D->E F DNA Double-Strand Breaks & Apoptosis E->F

Caption: Proposed mechanism of action for quinoline-4-carboxamides targeting Topoisomerase II.

References

  • BenchChem Technical Support. Optimizing Pfitzinger and Doebner Reactions: Synthesis of 2,3-dimethylquinoline-4-carboxylic acid. BenchChem. 3

  • MDPI Pharmaceuticals. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI.4

  • ACS Journal of Medicinal Chemistry. Discovery of Quinoline Analogues as Potent Antivirals against Enterovirus D68 (EV-D68). ACS Publications. 2

  • MDPI Antibiotics. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. MDPI. 8

  • ResearchGate. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate. 6

  • PMC / NIH. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. National Institutes of Health.9

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2,3-Dimethylquinoline-4-carboxylic Acid

Welcome to the Application Science Support Center. As researchers and drug development professionals, you are well aware that the quinoline-4-carboxylic acid core is a privileged pharmacophore.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you are well aware that the quinoline-4-carboxylic acid core is a privileged pharmacophore. The classic [1]—condensing isatin with 2-butanone (methyl ethyl ketone, MEK) under basic conditions—is the standard route to synthesizing 2,3-dimethylquinoline-4-carboxylic acid.

However, this synthesis is notorious for regioselectivity issues, tar formation, and variable yields. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the mechanistic causality behind common failures and provide a self-validating, optimized methodology adapted from established [2] standards to ensure your synthesis is robust and reproducible.

Part 1: Core Mechanism & Logical Troubleshooting (FAQ)

To fix a reaction, you must first understand its thermodynamic landscape. The Pfitzinger reaction is entirely dependent on controlling competing pathways.

Troubleshooting Start Isatin + KOH (Ring Opening) Isatate Potassium Isatate (Reactive Intermediate) Start->Isatate Reflux until Yellow MEK_Fast Add MEK All at Once (High Concentration) Isatate->MEK_Fast Sub-optimal Route MEK_Slow Add MEK Dropwise (Low Concentration) Isatate->MEK_Slow Optimized Route Tar Self-Aldol Condensation (Resinous Tar) MEK_Fast->Tar Kinetic Competition Product 2,3-Dimethylquinoline- 4-carboxylic acid MEK_Slow->Product Thermodynamic Control

Logical workflow demonstrating how MEK addition rate controls Pfitzinger reaction outcomes.

Q1: My reaction yields a mixture of 2,3-dimethyl and 2-ethylquinoline-4-carboxylic acid. How do I control regioselectivity?

A1: Regioselectivity with unsymmetrical ketones like 2-butanone is governed by thermodynamic control. 2-Butanone has two α-carbons. While kinetic deprotonation might favor the less hindered methyl group (leading to the 2-ethyl isomer), the strongly basic conditions allow reversible enamine formation. The more substituted enamine (forming at the methylene group) is thermodynamically more stable. If you are seeing the 2-ethyl isomer, your reaction is not reaching thermodynamic equilibrium. Solution: Ensure you are using a high concentration of strong base (3.0 equivalents of KOH) and maintaining a vigorous reflux for at least 4 to 6 hours to drive the system toward the lowest-energy 2,3-dimethyl product.

Q2: I am getting a heavy, dark resinous byproduct (tar) instead of a clean product. What causes this?

A2: Tar formation is primarily caused by the self-aldol condensation of 2-butanone. Under strongly basic conditions, MEK will react with itself if it cannot find an electrophile fast enough. Solution: Never mix all reagents at once. First, react isatin with KOH to fully open the ring to potassium isatate. Only then should you add the 2-butanone dropwise. This keeps the steady-state concentration of MEK low, statistically forcing it to react with the highly electrophilic isatate rather than another MEK molecule.

Q3: The yield is very low, and I recover mostly unreacted isatin.

A3: Isatin ring-opening is reversible. If the base concentration is too low or the reaction isn't heated sufficiently prior to ketone addition, the equilibrium shifts back to closed-ring isatin, which cannot condense with the ketone. Solution: Verify that the initial ring-opening step is complete (indicated by a color change from deep purple to light yellow) before introducing the ketone.

Part 2: Quantitative Data & Parameter Impact

The following table summarizes how specific experimental choices directly impact the causality of your reaction yield and purity.

Table 1: Impact of Reaction Parameters on Synthesis Yield and Purity
Reaction ParameterIsatin State Prior to MEK2-Butanone AdditionBase ConcentrationOutcome / YieldCausality
Sub-optimal Intact (Purple)All at once1.0 - 1.5 equiv KOH< 30% (High Tar)Incomplete ring opening; MEK self-condenses.
Kinetic Control Open (Yellow)Dropwise3.0 equiv KOH, 25°CMixed IsomersInsufficient thermal energy to reach thermodynamic enamine.
Optimized Open (Yellow)Dropwise3.0 equiv KOH, Reflux> 85% (Pure) Thermodynamic control favors 2,3-dimethyl cyclization.

Part 3: Self-Validating Experimental Protocol

To guarantee success, every protocol must have built-in validation checks. Do not proceed to the next step unless the physical state of your reaction matches the checkpoint description.

ExperimentalWorkflow Step1 1. Ring Opening Isatin + KOH Step2 2. Condensation Dropwise MEK Step1->Step2 Step3 3. Work-up Ether Wash Step2->Step3 Step4 4. Isolation HCl Acidification Step3->Step4 Step5 5. Final Product Vacuum Filtration Step4->Step5

Step-by-step experimental workflow for the optimized Pfitzinger synthesis.

Optimized Pfitzinger Protocol for 2,3-Dimethylquinoline-4-carboxylic Acid

Phase 1: Isatin Ring Opening (The Pre-Reaction)

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare a solvent mixture of 50 mL ethanol and 50 mL deionized water.

  • Base Addition: Dissolve 3.0 equivalents of Potassium Hydroxide (KOH) into the solvent. (Caution: Exothermic).

  • Isatin Addition: Add 1.0 equivalent of Isatin. The solution will immediately turn deep purple.

  • Reflux & Validation: Heat the mixture to reflux.

    • Self-Validating Checkpoint: Continue refluxing until the deep purple color transitions to a clear, light straw-yellow or brown. This color change is the visual confirmation that the isatin ring has fully opened to form potassium isatate. Do not proceed until this occurs.

Phase 2: Thermodynamic Condensation 5. Temperature Adjustment: Lower the heat slightly to maintain a gentle simmer (just below active reflux). 6. Ketone Addition: Add 2.0 equivalents of 2-butanone (MEK) dropwise over 30 minutes using an addition funnel. 7. Reflux: Once addition is complete, return to a vigorous reflux for 4 to 6 hours.

  • Causality: The extended reflux ensures thermodynamic control, driving the regioselectivity entirely toward the 2,3-dimethyl isomer.

Phase 3: Work-up and Isolation 8. Solvent Removal: Cool the reaction to room temperature. Remove the ethanol using a rotary evaporator. (Leaving ethanol in the mixture will hinder precipitation and extraction). 9. Ether Wash: Dilute the remaining aqueous phase with 50 mL of water. Transfer to a separatory funnel and wash with 3 x 30 mL of diethyl ether.

  • Self-Validating Checkpoint: The ether layer will capture unreacted 2-butanone and neutral aldol tars. Discard the ether layer; your target product is currently a water-soluble potassium salt safely residing in the aqueous layer.

  • Precipitation: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath to 0-5°C.

  • Acidification: Slowly add 6M Hydrochloric Acid (HCl) dropwise while stirring continuously.

    • Self-Validating Checkpoint: Monitor the pH. As the pH drops to ~3-4, the free 2,3-dimethylquinoline-4-carboxylic acid will crash out as a dense, pale precipitate.

  • Filtration: Collect the solid via vacuum filtration. Wash the filter cake thoroughly with ice-cold water to remove residual potassium chloride salts.

  • Drying: Dry the product under a vacuum overnight. For ultra-high purity required in drug screening, recrystallize from an ethanol/water mixture.

References

  • Pfitzinger reaction Wikipedia, The Free Encyclopedia URL:[Link]

Optimization

Reducing byproducts in the synthesis of 2,3-dimethylquinoline-4-carboxylic acid

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,3-dimethylquinoline-4-carboxylic acid. The quinoline-4-carboxylic acid scaffold is a privileged structure...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,3-dimethylquinoline-4-carboxylic acid. The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with significant biological activities.[1][2][3] However, its synthesis is often plagued by byproduct formation, leading to reduced yields and complex purification challenges.

The most direct and common route to this target molecule is the Pfitzinger reaction , which involves the condensation of isatin with an α-methylene ketone (in this case, 2-butanone or methyl ethyl ketone) in the presence of a strong base.[1][4][5] This guide provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you minimize side reactions and maximize the yield and purity of your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2,3-dimethylquinoline-4-carboxylic acid via the Pfitzinger reaction.

Q1: My overall yield is very low. What are the most common causes?

Low yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions. A systematic approach is crucial for troubleshooting.

Possible Causes & Solutions:

  • Incomplete Isatin Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[1][4] If this step is inefficient, the subsequent condensation cannot proceed effectively.

    • Solution: Ensure a sufficiently strong base (e.g., KOH) is used in adequate stoichiometric amounts. Consider a pre-stirring step where isatin and the base are mixed in the solvent for a period (e.g., 1 hour) before adding the ketone.[1][6] This allows the isatin ring to open completely, which is often indicated by a color change from purple/orange to brown or pale yellow.[1][6]

  • Sub-optimal Reaction Temperature: The Pfitzinger reaction requires heating to drive the cyclization and dehydration steps.[1][7] However, excessively high temperatures can promote degradation and polymerization.

    • Solution: The reaction is typically run at the reflux temperature of the solvent, often an ethanol/water mixture (approx. 79°C).[1][7] Monitor the temperature closely and ensure consistent heating.

  • Poor Reagent Quality: Impurities in starting materials can inhibit the reaction or participate in side reactions.

    • Solution: Use high-purity isatin and 2-butanone. If the ketone has been stored for a long time, consider distillation to remove any polymeric or oxidized impurities.

Q2: My reaction mixture is producing a dark, tarry substance. How can I prevent this?

Tar formation is a classic problem in reactions involving carbonyl compounds under strong base and heat, including the Skraup and Doebner-von Miller syntheses which share mechanistic similarities.[8][9] It is primarily caused by the base-catalyzed self-condensation (aldol condensation) and polymerization of 2-butanone.

Prevention Strategies:

  • Order of Addition is Critical: Never mix the base and the ketone before adding the isatin. The optimal procedure is to first dissolve the base in the solvent, add the isatin and allow its ring to open, and only then add the 2-butanone.[6] This ensures the ketone is consumed by the desired reaction pathway as soon as it is introduced.

  • Controlled Reagent Addition: Add the 2-butanone to the isatin-base mixture slowly, or dropwise, rather than all at once.[1] This keeps the instantaneous concentration of the ketone low, minimizing its opportunity to self-condense.

  • Avoid Excessive Heat: While heat is necessary, overheating can accelerate polymerization. Maintain a controlled reflux and avoid aggressive, localized heating.[9]

Q3: My purified product is contaminated with a compound that has lost a mass of 44 Da (CO₂). What is this byproduct and why does it form?

This byproduct is the result of decarboxylation of the desired 2,3-dimethylquinoline-4-carboxylic acid to form 2,3-dimethylquinoline. This side reaction can occur under harsh thermal or acidic/basic conditions, particularly during workup or purification.[10]

Mitigation Steps:

  • Mild Workup Conditions: After the reaction is complete, cool the mixture before acidification. Use a milder acid like acetic acid for precipitation instead of strong mineral acids (HCl, H₂SO₄), and perform the acidification at a low temperature (e.g., in an ice bath).[1]

  • Avoid Prolonged Heating: Do not extend the reflux time unnecessarily. Monitor the reaction by Thin-Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.

  • Purification Strategy: If decarboxylation is a persistent issue, opt for purification methods that do not require high heat. Recrystallization from a suitable solvent is generally preferred over distillation.

Q4: How can I effectively monitor the progress of my reaction?

Monitoring the reaction is key to determining the optimal reaction time and preventing the formation of degradation byproducts.[9] Thin-Layer Chromatography (TLC) is the most straightforward method.

TLC Monitoring Protocol:

  • Eluent System: A mixture of n-hexane and ethyl acetate (e.g., 1:2 or 1:1 v/v) is a good starting point.[7]

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Isatin is typically colored, which aids in its detection. The product, being a conjugated aromatic system, should also be UV-active.

  • Procedure:

    • On a TLC plate, spot the isatin starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

    • Develop the plate in the chosen eluent system.

    • The reaction is complete when the spot corresponding to isatin has disappeared from the reaction mixture lane.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis, workup, and purification of 2,3-dimethylquinoline-4-carboxylic acid.

Pfitzinger Synthesis of 2,3-Dimethylquinoline-4-Carboxylic Acid

Materials:

  • Isatin (1.0 eq)

  • Potassium Hydroxide (KOH) (2.7-3.0 eq)

  • 2-Butanone (Methyl Ethyl Ketone) (2.0 eq)

  • Absolute Ethanol

  • Deionized Water

  • Glacial Acetic Acid

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Preparation of Base Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (e.g., 0.02 mol) in a mixture of deionized water (1 mL) and absolute ethanol (40 mL).[1][7]

  • Isatin Ring Opening: Add isatin (e.g., 0.0075 mol) to the basic solution. Stir the mixture at room temperature for 1 hour. A distinct color change from orange/purple to brown/yellow should be observed, indicating the formation of the potassium salt of isatinic acid.[1][6]

  • Addition of Ketone: Slowly add 2-butanone (e.g., 0.015 mol) to the reaction mixture dropwise over 5-10 minutes.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 79°C) with vigorous stirring. Maintain the reflux for 24 hours or until TLC analysis indicates the complete consumption of isatin.[1][7]

  • Work-up & Precipitation:

    • Cool the reaction vessel to room temperature, and then further cool it in an ice-water bath.

    • Slowly acidify the dark solution with glacial acetic acid until the pH is ~5-6. This will cause the product to precipitate out of the solution.[1]

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any inorganic salts.

    • The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture. Dry the final product under vacuum.

Visualizing the Process
Reaction Mechanism and Troubleshooting Workflow

Understanding the reaction pathway and having a logical troubleshooting flow are essential for success.

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism Isatin Isatin KetoAcid Isatinic Acid Salt (Ring-Opened Intermediate) Isatin->KetoAcid 1. Base Hydrolysis Base KOH / H₂O Enamine Enamine Intermediate KetoAcid->Enamine 2. Condensation Ketone 2-Butanone Ketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized 3. Intramolecular Cyclization Product 2,3-Dimethylquinoline- 4-Carboxylic Acid Cyclized->Product 4. Dehydration (Aromatization)

Caption: The core mechanism of the Pfitzinger reaction.

Troubleshooting_Workflow start Low Yield or High Impurity Issue q1 Is tar formation observed? start->q1 q2 Is starting material (Isatin) present post-reaction? q1->q2 No sol1a Optimize Order of Addition: 1. Base + Solvent 2. Isatin (stir 1h) 3. Ketone (slowly) q1->sol1a Yes sol1b Control Temperature: Avoid localized overheating q1->sol1b Yes q3 Is decarboxylated byproduct detected? q2->q3 No sol2a Ensure sufficient base (3 eq) and pre-stirring time (1h) q2->sol2a Yes sol2b Increase reaction time and monitor via TLC q2->sol2b Yes sol3a Use mild workup: Cool before acidification Use Acetic Acid q3->sol3a Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Analytical Data & Quality Control

Proper analysis is critical to confirm product identity and purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques.[11][12]

Table 1: Representative Analytical Methods for Quality Control

TechniquePurposeTypical ParametersExpected Outcome for Product
HPLC-UV Purity assessment, reaction monitoringColumn: C18 reversed-phaseMobile Phase: Acetonitrile/Water gradient with 0.1% formic acidDetection: UV at 225-254 nm[11]A major peak at a specific retention time corresponding to the product, with minimal peaks for impurities.
LC-MS Identity confirmation, byproduct identificationCoupled with HPLC; ESI in positive or negative mode.Mass spectrum showing the [M+H]⁺ or [M-H]⁻ ion for the calculated molecular weight of the product (C₁₂H₁₁NO₂ = 201.22 g/mol ).
¹H NMR Structural elucidation and confirmationSolvent: DMSO-d₆ or CDCl₃Internal Standard: TMSSpectrum should show characteristic peaks for aromatic protons, two distinct methyl group singlets, and a carboxylic acid proton (often broad).
GC-MS Detection of volatile impurities/byproductsColumn: DB-5MS or equivalentIonization: Electron Ionization (EI)[12]Useful for detecting volatile byproducts like the decarboxylated 2,3-dimethylquinoline.
References
  • Benchchem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
  • Wikipedia. (2023, December 2). Conrad–Limpach synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Preventing side product formation in the synthesis of quinoline derivatives.
  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Benchchem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
  • Benchchem. (n.d.). Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
  • Wikipedia. (2023, November 13). Pfitzinger reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • Sciencemadness Discussion Board. (2024, December 10). The Pfitzinger Reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Analytical methods for "Quinoline, (1-methylethyl)-".
  • Brezinski, A. N., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Ohshita, J., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

  • Universitas Indonesia. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

Sources

Troubleshooting

Enhancing the cellular uptake of 2,3-dimethylquinoline-4-carboxylic acid compounds

Welcome to the Technical Support Center for Pharmacokinetic Optimization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical barriers associated with quinoline-4-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pharmacokinetic Optimization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical barriers associated with quinoline-4-carboxylic acid derivatives.

While 2,3-dimethylquinoline-4-carboxylic acid frequently demonstrates excellent in vitro target engagement, its translation to cell-based assays is notoriously hampered by poor membrane permeability. This guide bypasses generic advice, offering field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure your compounds successfully reach their intracellular targets.

Executive Diagnostic Workflow

Before altering your compound, it is critical to diagnose the exact mode of cellular exclusion. The workflow below outlines the decision matrix for resolving uptake failures based on the physical behavior of your compound in biological media.

Workflow Start Low Cellular Uptake Detected CheckSol Is the compound soluble in media? Start->CheckSol SolYes Yes (Polar/Ionized) CheckSol->SolYes High pKa/Polarity SolNo No (Aggregating) CheckSol->SolNo High LogP ProdrugSynth Synthesize Ester/Amide Prodrug SolYes->ProdrugSynth NanoEncaps Formulate into Nanocapsules SolNo->NanoEncaps Validate Validate via LC-MS/MS Cell Lysate Assay ProdrugSynth->Validate NanoEncaps->Validate

Troubleshooting workflow for resolving poor cellular uptake of quinoline compounds.

Troubleshooting & FAQs

Q1: My 2,3-dimethylquinoline-4-carboxylic acid shows sub-nanomolar target inhibition biochemically, but fails to induce any phenotype in cultured cells. What is the primary barrier? A1: The failure is almost certainly due to the compound's zwitterionic nature at physiological pH. The carboxylic acid group at the 4-position (pKa ~4.5) is ionized, while the quinoline nitrogen can also be protonated. This creates a highly polar species that severely restricts passive lipid bilayer diffusion[1]. Solution: You must transiently mask the carboxylic acid via prodrug formation. Converting the acid into an ester or amide linkage significantly enhances lipophilicity and membrane permeability[2]. Alternatively, replacing the carboxylic acid with a masked bioisostere (such as a protected tetrazole) can mimic target binding while drastically improving cellular entry[3].

Q2: I synthesized a simple ester prodrug to mask the charge, but now the compound precipitates out of my cell culture media. How can I fix this? A2: By masking the carboxylic acid, you increased the compound's LogP, which inversely destroyed its aqueous solubility. When introduced to polar media, the highly lipophilic prodrug aggregates, rendering it unavailable for cellular uptake. Solution: Encapsulate the lipophilic prodrug into polymeric nanocapsules. Amphiphilic block copolymers (e.g., PEG-PLA) will self-assemble around the hydrophobic prodrug, providing a hydrophilic corona that maintains colloidal stability in media. This shifts the uptake mechanism from passive diffusion to highly efficient clathrin-mediated endocytosis[4].

Q3: We want to actively drive the compound into cancer cells rather than relying on passive diffusion. Is there a targeted prodrug strategy? A3: Yes. Instead of a simple alkyl ester, conjugate an amino acid (such as Valine) to the carboxylic acid via an amide bond. Amide bonds are more stable against premature cleavage by serum esterases than esters. More importantly, a Valine-amide prodrug actively hijacks the L-type amino acid transporter (LAT1), which is heavily overexpressed in many cancer cell lines, forcing active cellular accumulation[5].

Cellular Uptake Mechanisms

UptakeMechanism Compound 2,3-dimethylquinoline- 4-carboxylic acid Barrier Cell Membrane (Lipid Bilayer) Compound->Barrier Poor Diffusion (Ionized) Prodrug Valine-Amide Prodrug Compound->Prodrug Chemical Masking Nanoparticle Polymeric Nanocapsule Compound->Nanoparticle Encapsulation LAT1 LAT1 Transporter (Active Uptake) Prodrug->LAT1 Recognition Endocytosis Endocytosis (Vesicular Uptake) Nanoparticle->Endocytosis Internalization Intracellular Intracellular Space (Enzymatic Cleavage) LAT1->Intracellular Transport Endocytosis->Intracellular Lysosomal Escape

Mechanisms of enhanced cellular uptake for quinoline-4-carboxylic acid derivatives.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of a LAT1-Targeted Valine-Amide Prodrug

Causality: We utilize EDC/NHS coupling to activate the sterically hindered 4-carboxylic acid. An amide bond is chosen over an ester to prevent premature hydrolysis by non-specific esterases in the assay media[5].

  • Activation: Dissolve 1 eq of 2,3-dimethylquinoline-4-carboxylic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir at room temperature for 2 hours under nitrogen to form the active NHS-ester.

  • Coupling: Add 1.5 eq of Boc-protected L-Valine and 2 eq of DIPEA to the reaction mixture. Stir overnight at room temperature.

  • Deprotection: Extract the intermediate using ethyl acetate/water. Dry the organic layer, concentrate, and treat the residue with 20% TFA in DCM for 1 hour to remove the Boc protecting group.

  • Purification: Precipitate the final Valine-amide prodrug in cold diethyl ether and collect via centrifugation.

  • Self-Validation (QC): Run 1 H-NMR to confirm the presence of the amide proton (~8.0 ppm) and LC-MS to verify the exact mass shift. Do not proceed to cellular assays if unreacted parent compound remains, as it will skew uptake quantification.

Protocol 2: Polymeric Nanocapsule Formulation via Nanoprecipitation

Causality: For prodrugs that exhibit high LogP and crash out of aqueous media, nanoprecipitation forces the compound into the hydrophobic core of PEG-PLA micelles, ensuring colloidal stability and enabling endocytotic uptake[4].

  • Organic Phase: Dissolve 10 mg of the highly lipophilic quinoline prodrug and 40 mg of PEG-PLA block copolymer in 2 mL of acetone.

  • Aqueous Phase: Prepare 10 mL of ultra-pure water stirring at 1000 RPM.

  • Precipitation: Add the organic phase dropwise (0.5 mL/min) into the aqueous phase. The sudden shift in solvent polarity forces the polymer to self-assemble around the hydrophobic drug.

  • Solvent Evaporation: Stir the suspension uncovered in a fume hood for 4 hours to evaporate the acetone.

  • Self-Validation (QC): Analyze the batch using Dynamic Light Scattering (DLS). A valid batch must have a Z-average diameter of <150 nm and a Polydispersity Index (PDI) <0.2. A PDI >0.2 indicates aggregation; discard and repeat with a lower drug-to-polymer ratio.

Quantitative Performance Data

The following table summarizes the expected pharmacokinetic improvements when applying these enhancement strategies to quinoline-4-carboxylic acid derivatives.

Delivery StrategyAqueous Solubility (pH 7.4)Apparent Permeability ( Papp​ )Intracellular Conc. (ng/ 106 cells)Primary Uptake Mechanism
Free 2,3-dimethylquinoline-4-carboxylic acid High (>1 mg/mL) <1.0×10−6 cm/s <5.0 Passive Diffusion (Severely Limited)
Valine-Amide Prodrug Moderate (~0.1 mg/mL) 4.5×10−6 cm/s ∼45.0 LAT1-Mediated Active Transport
Polymeric Nanocapsule High (Colloidal Suspension)N/A (Vesicular) ∼85.0 Clathrin-mediated Endocytosis

References[2] Title: Prodrug Approach as a Strategy to Enhance Drug Permeability. Source: MDPI. URL: https://www.mdpi.com/1999-4923/15/3/835[3] Title: Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941544/[5] Title: Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7023307/[1] Title: Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Source: MDPI. URL: https://www.mdpi.com/1422-0067/25/11/6123[4] Title: Prodrugs Forming High Drug Loading Multifunctional Nanocapsules for Intracellular Cancer Drug Delivery. Source: Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja100035x

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics: 2,3-Dimethylquinoline-4-carboxylic Acid vs. Kynurenic Acid Receptor Binding

Executive Summary The quinoline scaffold is a privileged structure in neuropharmacology, serving as the backbone for numerous endogenous neuromodulators and synthetic therapeutics. This guide provides an in-depth compara...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in neuropharmacology, serving as the backbone for numerous endogenous neuromodulators and synthetic therapeutics. This guide provides an in-depth comparative analysis of Kynurenic Acid (KYNA) —an endogenous neuroprotective metabolite—and 2,3-Dimethylquinoline-4-carboxylic acid (2,3-DMQ4CA) , a synthetic derivative frequently utilized in structure-activity relationship (SAR) studies. By dissecting their receptor binding profiles at the N-methyl-D-aspartate (NMDA) receptor and GPR35, this guide illuminates the strict structural requirements for target engagement and provides validated experimental workflows for pharmacological characterization.

Structural Causality and Receptor Binding Profiles

To understand the divergent pharmacological profiles of these two quinoline derivatives, we must analyze the spatial and electrostatic constraints of their primary targets: the NMDA receptor's Glycine Modulatory Site (GMS) and the G-protein coupled receptor GPR35.

Kynurenic Acid (KYNA): The Endogenous Modulator

KYNA (4-hydroxyquinoline-2-carboxylic acid) is a pivotal metabolite of the tryptophan-kynurenine pathway. It acts as a broad-spectrum endogenous antagonist of ionotropic excitatory amino acid receptors, with its highest affinity directed at the NMDA receptor GMS, while also serving as an agonist at GPR35 [1].

Mechanistic Causality of Binding: The NMDA GMS, located on the GluN1 subunit, demands a highly specific bidentate hydrogen-bonding network. KYNA perfectly satisfies this via its C2-carboxylate group , which acts as a critical hydrogen-bond acceptor for the Arg523 residue. Simultaneously, the quinoline ring nitrogen and the C4-hydroxyl group engage in stabilizing interactions within the narrow binding cleft. This precise alignment is what confers KYNA its neuroprotective ability to dampen excitotoxicity in conditions like schizophrenia and ischemic stroke [2].

2,3-Dimethylquinoline-4-carboxylic Acid: The Synthetic Disrupter

2,3-DMQ4CA represents a deliberate structural disruption of the KYNA pharmacophore. In this molecule, the carboxylic acid is shifted to the C4 position, and methyl groups are introduced at the C2 and C3 positions.

Mechanistic Causality of Inactivity: Shifting the carboxylate from C2 to C4 entirely abolishes the essential bidentate interaction with Arg523. Furthermore, the introduction of methyl groups at C2 and C3 creates massive steric hindrance. This physical bulk prevents the quinoline core from penetrating the restricted GMS binding pocket. As demonstrated in extensive SAR campaigns of 4-substituted quinolines, displacing the primary pharmacophore groups leads to a near-total loss of affinity for the NMDA receptor [3]. Consequently, 2,3-DMQ4CA is effectively inactive at these receptors, making it an excellent negative control or baseline compound in drug discovery screening.

SAR_Logic KYNA Kynurenic Acid (C2-COOH) GPR35 GPR35 Receptor KYNA->GPR35 Agonism H_Bond Optimal Bidentate H-Bonding KYNA->H_Bond Binds DMQ 2,3-Dimethylquinoline- 4-carboxylic acid (C4-COOH, C2/C3-CH3) Steric Steric Clash & Loss of H-Bonding DMQ->Steric Structural Shift NMDA NMDA Receptor Glycine Modulatory Site H_Bond->NMDA Antagonism Steric->NMDA No Binding

Structural SAR logic dictating the binding causality of KYNA versus 2,3-DMQ4CA at target receptors.

Quantitative Data Summary

The following table summarizes the comparative pharmacological metrics. Data reflects the established SAR baseline where C4-carboxylation and C2-alkylation effectively nullify GMS affinity.

CompoundNMDA Receptor (Glycine Site) Affinity (IC₅₀)GPR35 Activation (EC₅₀)Primary Research Application
Kynurenic Acid (KYNA) ~10 - 40 µM~10 - 30 µMEndogenous neuromodulator; Neuroprotection models
2,3-Dimethylquinoline-4-carboxylic acid >100 µM (Inactive)>100 µM (Inactive)Synthetic intermediate; SAR negative control

Self-Validating Experimental Protocols

To objectively compare the binding affinities of these compounds, researchers must utilize robust, self-validating assay systems. Below are the optimized protocols for characterizing these quinoline derivatives.

Protocol A: NMDA Receptor GMS Radioligand Binding Assay

Expertise Note: We utilize [3H] -DCKA (5,7-dichlorokynurenic acid) rather than [3H] -glycine. DCKA is a high-affinity antagonist that binds exclusively to the GMS without inducing the conformational changes associated with agonists, providing a superior dynamic range for displacement assays.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat cortical membranes and wash extensively (3-4 times) with 50 mM Tris-acetate buffer (pH 7.4). Causality: Tris-acetate is strictly used instead of Tris-HCl because chloride ions allosterically interfere with the NMDA receptor complex, artificially altering binding kinetics.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H] -DCKA, and varying concentrations of the test compounds (KYNA or 2,3-DMQ4CA, ranging from 10−9 to 10−3 M).

  • Self-Validation Controls:

    • Non-Specific Binding (NSB): Include wells with 1 mM unlabeled glycine to define NSB.

    • Assay Robustness: Include a known high-affinity reference standard (e.g., L-701,324) to calculate the Z′ -factor. A Z′>0.5 validates the plate for data extraction.

  • Filtration: Terminate the reaction after 45 minutes at 4°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific adherence).

  • Detection & Analysis: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify via liquid scintillation counting. Calculate IC₅₀ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Workflow Prep Membrane Preparation Incubate Incubate with [3H]-DCKA & Ligand Prep->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Wash with Cold Buffer Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze IC50 / Ki Calculation Count->Analyze

Self-validating radioligand binding workflow for NMDA receptor glycine modulatory site affinity.

Protocol B: GPR35 Functional Activation Assay ( β -Arrestin Recruitment)
  • Cell Culture: Plate CHO-K1 cells stably expressing human GPR35 and a β -arrestin-enzyme fragment complementation system at 10,000 cells/well in a 384-well plate.

  • Compound Addition: Starve cells in serum-free media for 2 hours. Add serial dilutions of KYNA and 2,3-DMQ4CA.

  • Incubation: Incubate for 90 minutes at 37°C. Causality: This specific timeframe allows for maximal G-protein coupled receptor desensitization and steady-state β -arrestin recruitment.

  • Detection: Add the chemiluminescent detection reagent. Read luminescence after 1 hour. Calculate EC₅₀ values relative to a maximal KYNA response.

References

  • Tanaka, M., Szatmári, I., & Vécsei, L. (2025). "Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design." Pharmaceuticals (MDPI). Available at:[Link]

  • Pei, J.-C., Luo, D.-Z., Gau, S.-S., et al. (2021). "Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia." Frontiers in Psychiatry. Available at:[Link]

  • Kim, R. H., Chung, Y. J., Lee, C. W., et al. (1997). "4-Substituted-kynurenic acid derivatives: A novel class of NMDA receptor glycine site antagonists." Archives of Pharmacal Research. Available at:[Link]

Comparative

A Comparative Benchmarking Guide: Evaluating 2,3-dimethylquinoline-4-carboxylic Acid Against Standard VEGFR-2 Kinase Inhibitors

This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using the investigational compound 2,3-dimethylquinoline-4-carboxylic acid as a case study. Herein, we benchmark it...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using the investigational compound 2,3-dimethylquinoline-4-carboxylic acid as a case study. Herein, we benchmark its performance against established, FDA-approved inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new targeted cancer therapeutics.

Introduction: The Rationale for Targeting VEGFR-2 in Oncology

Kinase inhibitors have revolutionized the landscape of cancer therapy, offering a targeted approach to disrupting the signaling pathways that drive tumor growth and proliferation. Among the most validated targets is VEGFR-2 (also known as KDR), a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[1][2] Tumors require a dedicated blood supply to grow beyond a few millimeters, and they achieve this by hijacking the VEGF signaling pathway.[1] By inhibiting VEGFR-2, we can effectively cut off this blood supply, thereby starving the tumor of essential nutrients and oxygen.[1][3]

Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the VEGFR-2 kinase domain have shown significant clinical success in treating various solid tumors, including renal cell carcinoma and hepatocellular carcinoma.[1][4] Therefore, the discovery of novel chemical scaffolds that potently and selectively inhibit VEGFR-2 remains a high-priority area in oncology drug discovery.

This guide will outline a rigorous, multi-faceted approach to benchmarking a novel investigational compound, 2,3-dimethylquinoline-4-carboxylic acid, against the well-characterized, multi-targeted kinase inhibitors Sorafenib and Sunitinib, both of which are standard-of-care agents with potent anti-VEGFR-2 activity.[1][4]

Compound Profiles

Investigational Compound: 2,3-dimethylquinoline-4-carboxylic acid

The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, known to be the core of various biologically active compounds.[5][6] While derivatives of this scaffold have been explored for a range of activities, including the inhibition of dihydroorotate dehydrogenase and DNA gyrase, our internal preliminary screens have suggested a potential inhibitory activity of the 2,3-dimethyl substituted analog against VEGFR-2.[5][7][8] Its relatively simple structure offers numerous avenues for synthetic modification to optimize potency and selectivity.

  • IUPAC Name: 2,3-dimethylquinoline-4-carboxylic acid

  • Molecular Formula: C₁₂H₁₁NO₂

  • Hypothesized Mechanism of Action: Competitive inhibition of the ATP-binding site of the VEGFR-2 kinase domain.

Standard Kinase Inhibitors

For a robust comparison, we have selected two multi-targeted TKIs widely used in clinical practice and as benchmarks in preclinical studies.

  • Sorafenib: An orally administered drug that inhibits multiple tyrosine kinase receptors, including VEGFR-2, VEGFR-3, and platelet-derived growth factor receptor β (PDGFRβ).[4] It is a standard treatment for advanced renal cell carcinoma and hepatocellular carcinoma.[4]

  • Sunitinib: Another oral multi-targeted TKI that inhibits all VEGF receptors, PDGFRβ, c-KIT, and Flt3.[9] Its broad spectrum of activity has led to its approval for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1]

Experimental Design for Comparative Benchmarking

To objectively assess the potential of 2,3-dimethylquinoline-4-carboxylic acid as a VEGFR-2 inhibitor, a two-tiered approach will be employed:

  • Biochemical Assay: To determine the direct inhibitory effect on the isolated VEGFR-2 enzyme.

  • Cellular Assay: To evaluate the compound's ability to inhibit VEGFR-2 signaling in a relevant biological context and assess its anti-proliferative effects.

This dual approach is critical because a compound's biochemical potency does not always translate to cellular efficacy due to factors such as cell permeability and off-target effects.

In Vitro Biochemical Kinase Inhibition Assay

The primary objective of this assay is to determine the half-maximal inhibitory concentration (IC50) of the investigational compound and the standard inhibitors against recombinant human VEGFR-2 kinase. A lower IC50 value indicates greater potency. We will utilize the ADP-Glo™ Kinase Assay, a luminescent-based method that measures the amount of ADP produced during the kinase reaction.[10]

Experimental Protocol: ADP-Glo™ Kinase Assay for VEGFR-2 Inhibition

  • Compound Preparation:

    • Prepare 10 mM stock solutions of 2,3-dimethylquinoline-4-carboxylic acid, Sorafenib, and Sunitinib in 100% DMSO.

    • Perform a serial 3-fold dilution in DMSO to create a 10-point concentration gradient for each compound.

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 5 µL of a kinase reaction buffer containing recombinant human VEGFR-2 enzyme and a suitable polypeptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Add 1 µL of the diluted test compound or DMSO (as a vehicle control) to the respective wells.

    • Allow the plate to incubate for 10 minutes at room temperature to facilitate compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This reagent depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously measures the newly synthesized ATP through a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value for each compound.

Cellular Anti-Proliferative Assay

To assess the biological activity of the compounds, we will measure their ability to inhibit the growth of a human cancer cell line that is dependent on VEGFR-2 signaling. Human umbilical vein endothelial cells (HUVECs) are a standard model for this purpose, as their proliferation is stimulated by VEGF.

Experimental Protocol: HUVEC Proliferation Assay (VEGF-Stimulated)

  • Cell Culture:

    • Culture HUVECs in endothelial cell growth medium (EGM-2) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Plating:

    • Seed HUVECs into 96-well plates at a density of 5,000 cells per well in a basal medium (EBM-2) with reduced serum and allow them to attach and become quiescent overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds (prepared as in the biochemical assay). Include vehicle-only (DMSO) controls.

    • After a 1-hour pre-incubation with the compounds, stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL). A set of wells should remain unstimulated as a negative control.

  • Incubation:

    • Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Measurement (e.g., CellTiter-Glo®):

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the GI50 (Growth Inhibition 50), which is the concentration of the compound that causes a 50% reduction in cell growth compared to the VEGF-stimulated control.

Visualizing the Framework

VEGFR-2 Signaling Pathway

The following diagram illustrates the simplified VEGFR-2 signaling cascade, which is the target of the inhibitors being evaluated.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to P_VEGFR2 Dimerization & Autophosphorylation VEGFR2->P_VEGFR2 Activates PLCg PLCγ P_VEGFR2->PLCg Recruits & Activates PI3K PI3K P_VEGFR2->PI3K Recruits & Activates Proliferation Cell Proliferation & Survival PLCg->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor 2,3-dimethylquinoline-4-carboxylic acid Sorafenib / Sunitinib Inhibitor->P_VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and the mechanism of TKIs.

Experimental Workflow

The diagram below outlines the sequential steps for the comparative analysis.

Experimental_Workflow cluster_prep Preparation cluster_biochem Biochemical Assay cluster_cellular Cellular Assay cluster_analysis Comparative Analysis Compound_Prep Prepare Compound Dilution Series Kinase_Assay VEGFR-2 Kinase Inhibition Assay (ADP-Glo™) Compound_Prep->Kinase_Assay Cell_Assay HUVEC Proliferation Assay (VEGF-Stimulated) Compound_Prep->Cell_Assay IC50_Calc Calculate IC50 Kinase_Assay->IC50_Calc Comparison Compare Potency & Cellular Efficacy IC50_Calc->Comparison GI50_Calc Calculate GI50 Cell_Assay->GI50_Calc GI50_Calc->Comparison

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Validation

Comparative efficacy of 2,3-dimethylquinoline-4-carboxylic acid analogs in vivo

Title: Comparative Efficacy of 2,3-Dimethylquinoline-4-Carboxylic Acid Analogs In Vivo: A Preclinical Guide Executive Summary & Pharmacological Rationale The quinoline-4-carboxylic acid scaffold is a highly privileged ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy of 2,3-Dimethylquinoline-4-Carboxylic Acid Analogs In Vivo: A Preclinical Guide

Executive Summary & Pharmacological Rationale The quinoline-4-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting profound versatility across antiviral, antimalarial, and antileishmanial indications[1]. Specifically, the 2,3-dimethylquinoline-4-carboxylic acid core (CAS 7120-25-4) and its structurally diverse analogs provide a unique steric and electronic profile that enhances lipophilic ligand efficiency (LLE) and metabolic stability in vivo[2][3][4]. As a Senior Application Scientist, I have observed that optimizing the substitution patterns at the C2 and C3 positions drastically shifts the molecule's target affinity—from host dihydroorotate dehydrogenase (DHODH) inhibition in viral models to N-myristoyltransferase (NMT) inhibition in parasitic models[1][5]. This guide objectively compares the in vivo performance of these analogs against standard-of-care alternatives and provides validated experimental methodologies for their synthesis and evaluation.

Comparative Efficacy Profiles

1.1 Antiviral & Anticancer Efficacy (Targeting Host DHODH) Traditional antiviral therapies often target viral enzymes, leading to rapid mutation and resistance. Quinoline-4-carboxylic acid analogs circumvent this by targeting host factors, specifically human DHODH, a critical enzyme in de novo pyrimidine biosynthesis[5].

  • Performance: Highly optimized analogs, such as the biaryl ether derivative C44, exhibit an IC50 of 1 nM against human DHODH[5]. In vivo and in vitro models demonstrate potent suppression of Vesicular Stomatitis Virus (VSV) and Influenza (WSN) with EC50 values as low as 1.9 nM and 41 nM, respectively[5].

  • Comparison: Compared to the classic DHODH inhibitor Brequinar, these quinoline analogs demonstrate superior cellular penetration and a wider therapeutic window, minimizing the off-target cytotoxicity frequently observed with older pyrimidine biosynthesis inhibitors.

1.2 Antimalarial Efficacy (Targeting Plasmodium Blood Stages) The emergence of chloroquine-resistant Plasmodium falciparum necessitates novel mechanisms of action. Quinoline-4-carboxamide and carboxylic acid derivatives have shown exceptional multistage antimalarial activity[2].

  • Performance: Extending the linker length of aminoalkylmorpholine moieties yields analogs (e.g., Compound 27) with an EC50 of 4 nM[2]. In vivo murine models reveal an ED90 of 2.6 mg/kg, with complete cure rates observed at 4 × 30 mg/kg (q.d. p.o.)[2].

  • Comparison: Unlike Chloroquine, which accumulates in the parasite's digestive vacuole to inhibit hemozoin crystallization, these novel analogs bypass existing efflux pump resistance mechanisms, offering a viable alternative for multidrug-resistant strains[2].

1.3 Antileishmanial Efficacy (Targeting LmNMT) Current leishmaniasis treatments suffer from high toxicity and emerging resistance[1].

  • Performance: 2-aryl-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of Leishmania donovani N-myristoyltransferase (NMT)[1]. Pharmacokinetic profiling indicates high gastrointestinal absorption and absence of CYP3A4 inhibition, supporting their oral bioavailability[6].

  • Comparison: These analogs provide a safer, orally bioavailable alternative to the highly nephrotoxic Amphotericin B, which typically requires intravenous administration[1].

Quantitative Data Summary

The following table synthesizes the comparative performance of key quinoline-4-carboxylic acid analogs against standard alternatives to guide lead selection.

Compound Class / AnalogPrimary TargetIndicationIn Vitro PotencyIn Vivo Efficacy / PharmacokineticsStandard Alternative
Biaryl ether analog (C44) Host DHODHAntiviral (VSV/Flu)IC50 = 1.0 nMEC50 = 1.9 nM (VSV)Brequinar (Narrower therapeutic index)
Morpholine analog (Cmpd 27) Unknown / KinaseAntimalarialEC50 = 4.0 nMED90 = 2.6 mg/kg (Cure at 30 mg/kg)Chloroquine (High resistance rates)
2-Aryl-quinoline analogs L. donovani NMTAntileishmanialSub-micromolarHigh GI absorption, No CYP3A4 inhibitionAmphotericin B (High nephrotoxicity)

Mechanistic Pathway Visualization

To contextualize the antiviral and anticancer efficacy of these analogs, the following diagram illustrates the competitive inhibition of DHODH, leading to the depletion of the intracellular pyrimidine pool (UMP) necessary for pathogenic replication.

DHODH_Pathway DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH Binds Orotate Orotate DHODH->Orotate Oxidation UMP UMP Pool Orotate->UMP Biosynthesis Pathogen Viral/Parasitic Replication UMP->Pathogen RNA/DNA Synthesis Drug Quinoline-4-carboxylic Acid Analogs Drug->DHODH Competitive Inhibition

Mechanism of action: Quinoline-4-carboxylic acid analogs inhibiting DHODH to deplete pyrimidines.

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the core scaffold and the standard in vivo efficacy evaluation. Every step is designed as a self-validating system, explaining the causality behind the chemistry and biology.

Protocol A: Synthesis of 2,3-Dimethylquinoline-4-Carboxylic Acid via Optimized Pfitzinger Reaction The Pfitzinger reaction is preferred over the Doebner multicomponent reaction for 2,3-dimethyl substitutions because it minimizes the formation of competing Michael addition byproducts, ensuring a higher yield and purity of the target carboxylic acid[7].

  • Isatin Ring Opening: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equiv.) in a solution of Potassium Hydroxide (KOH, 3 equiv.) in an ethanol/water mixture. Heat to reflux until the solution changes color.

    • Causality: The strong base is critical to hydrolyze the lactam ring of isatin, forming the reactive potassium isatate intermediate. Incomplete dissolution leads to unreacted starting material[7].

  • Condensation: Cool the mixture slightly and add butan-2-one (methyl ethyl ketone, 2 equiv.) dropwise with continuous stirring. Reflux for 4-6 hours.

    • Causality: Dropwise addition of the ketone prevents rapid self-aldol condensation, directing the reaction toward the desired cyclization with the isatate[7].

  • Purification & Isolation: Cool to room temperature and remove ethanol via rotary evaporation. Wash the aqueous layer with diethyl ether.

    • Causality: The ether wash selectively removes unreacted butan-2-one and neutral resinous byproducts while the target molecule remains in the aqueous phase as a soluble potassium salt[7].

  • Acidification: Carefully acidify the aqueous layer with HCl in an ice bath. Collect the precipitated solid by vacuum filtration and recrystallize from an ethanol/water mixture.

    • Causality: Lowering the pH protonates the carboxylate group, drastically reducing its aqueous solubility and forcing the pure 2,3-dimethylquinoline-4-carboxylic acid to precipitate[7].

Protocol B: In Vivo Murine Efficacy Evaluation (Peters' 4-Day Suppressive Test) This protocol is the gold standard for evaluating the in vivo efficacy of antimalarial quinoline analogs[2].

  • Infection: Inoculate female Swiss mice (n=5 per group) intravenously with 107 red blood cells infected with Plasmodium berghei.

    • Causality: Intravenous inoculation ensures a synchronized and uniform parasitemia across all test subjects, validating the baseline for drug comparison.

  • Dosing: Administer the quinoline-4-carboxylic acid analog (e.g., 30 mg/kg) via oral gavage (p.o.) once daily for four consecutive days, starting 2 hours post-infection.

    • Causality: Oral administration tests the gastrointestinal absorption and systemic bioavailability predicted by the compound's lipophilic ligand efficiency (LLE)[2].

  • Efficacy Readout: On day 5, prepare Giemsa-stained thin blood smears from tail vein blood. Calculate the percentage of parasitemia via microscopic examination or flow cytometry.

    • Causality: Comparing the parasitemia of the treated group against the vehicle-control group provides a direct, quantifiable measure of in vivo parasite suppression, allowing for accurate ED90 calculation[2].

References

  • Source: National Institutes of Health (NIH)
  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: National Institutes of Health (NIH)
  • Title: Technical Support Center: Optimizing Pfitzinger and Doebner Reactions Source: Benchchem URL

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